2-Benzyl-5-pyrrolidin-2-yl-1,3,4-oxadiazole
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Overview
Description
(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is a chiral heterocyclic compound that features a pyrrolidine ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted hydrazine with a carboxylic acid derivative to form the oxadiazole ring. The pyrrolidine ring is introduced through subsequent reactions involving chiral auxiliaries or catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of (S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The benzyl and pyrrolidine groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce a wide range of functionalized oxadiazole compounds.
Scientific Research Applications
(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one
- (S)-pyrrolidin-2-yl)methyl-phenylcarbamate
- (S)-diphenyl(pyrrolidin-2-yl)methanol
Uniqueness
(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is unique due to its combination of a benzyl group, a pyrrolidine ring, and an oxadiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral recognition studies.
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-benzyl-5-pyrrolidin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H15N3O/c1-2-5-10(6-3-1)9-12-15-16-13(17-12)11-7-4-8-14-11/h1-3,5-6,11,14H,4,7-9H2 |
InChI Key |
HDVKEUGTTJQQPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NN=C(O2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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